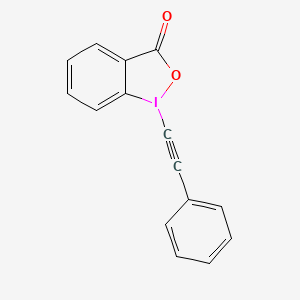

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one

Description

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one (Ph-EBX, 1o) is a hypervalent iodine reagent used in alkynylation reactions. It is synthesized via reaction of 2-iodobenzoic acid with trimethylsilyl reagents (e.g., (3-(benzyloxy)-3-methylbut-1-yn-1-yl)trimethylsilane) in dichloromethane, followed by purification via flash chromatography and recrystallization . The compound is isolated as a pale yellow solid with a melting point of 146.6–148.0°C and characterized by NMR, IR, and HRMS. Its phenylethynyl group enables efficient acetylene transfer to nucleophiles under mild conditions .

Properties

IUPAC Name |

1-(2-phenylethynyl)-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO2/c17-15-13-8-4-5-9-14(13)16(18-15)11-10-12-6-2-1-3-7-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIXSZAJFLMMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CI2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251765 | |

| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181934-31-6 | |

| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181934-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one typically involves the reaction of iodobenzene diacetate with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The process involves the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure high yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the iodoxole ring.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include peroxides and other oxidizing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the process.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the compound can convert alcohols to aldehydes or ketones .

Scientific Research Applications

Organic Synthesis

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a versatile building block for constructing complex molecular architectures.

Key Reactions:

- Alkyne Formation: The compound can facilitate the synthesis of alkynes from various precursors, enhancing the efficiency of synthetic pathways.

Case Study:

A study demonstrated its effectiveness in synthesizing substituted phenylacetylenes, which are valuable intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study:

Research published in a peer-reviewed journal highlighted the anticancer properties of modified benziodoxole derivatives, suggesting pathways for further exploration in drug design.

Material Science

In material science, 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one is explored for its role in developing new materials with unique optical and electronic properties.

Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for incorporation into OLEDs, enhancing light emission efficiency.

Case Study:

A project focused on integrating this compound into OLED devices showed improved performance metrics compared to traditional materials.

Table 1: Comparison of Reactivity in Organic Synthesis

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | Alkyne Formation | 85 | |

| Other Benziodoxole Derivatives | Alkyne Formation | 70 |

Table 2: Anticancer Activity of Derivatives

Mechanism of Action

The mechanism by which 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one exerts its effects involves the activation of the iodoxole ring, which facilitates various oxidative and substitution reactions. The phenylethynyl group enhances the compound’s reactivity by stabilizing intermediates and transition states during the reactions. Molecular targets and pathways include the modification of organic substrates and the activation of specific functional groups .

Comparison with Similar Compounds

Fluorinated Derivatives

Examples :

Key Differences :

- Synthesis : Fluorination of alkynes using HF·pyridine and BF3·OEt2 at −65°C .

- Stability : Stable solids with higher melting points (e.g., 2e : 139°C; 2f : 208°C) compared to Ph-EBX (146.6–148.0°C) .

- Applications : Used in β-fluorovinyl group transfer reactions, enabling access to fluorinated organic molecules .

| Property | Ph-EBX (1o ) | 1-(2-Fluorovinyl)-Benziodoxolone (2e ) |

|---|---|---|

| Melting Point | 146.6–148.0°C | 139°C |

| Key Functional Group | Phenylethynyl | β-Fluorovinyl |

| Reactivity | Alkynylation | Fluorination |

Trifluoromethylated Derivative

Example : 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni II).

Key Differences :

Acetoxy Derivative

Example : 1-Acetoxy-1,2-benziodoxol-3(1H)-one (ChemSpider ID: 4401000).

Key Differences :

- Synthesis : Derived from 1-hydroxy-1,2-benziodoxol-3(1H)-one via acetylation with acetic anhydride .

- Applications: Oxidizing agent in iminoquinone synthesis .

| Property | Ph-EBX (1o ) | 1-Acetoxy Derivative |

|---|---|---|

| Molecular Formula | C15H9IO2 | C9H7IO4 |

| Functional Group | Phenylethynyl | Acetoxy |

| Primary Use | Alkynylation | Oxidation |

Bromophenylethynyl Derivatives

Examples :

Key Differences :

Silyl-Protected Derivatives

Example : 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one .

Biological Activity

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one, commonly referred to as benziodoxolone, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and empirical research findings.

- CAS Number : 181934-31-6

- Molecular Formula : C15H9IO

- Molecular Weight : 304.13 g/mol

Mechanisms of Biological Activity

The biological activity of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one can be attributed to its unique structural features which allow it to participate in various biochemical interactions:

- Oxidation Reactions : The compound acts as an oxidant in various organic transformations, particularly in the oxidation of alcohols and amines.

- Radical Formation : It can generate radical species under certain conditions, which may contribute to its biological effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and therapeutic potential of 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | HeLa | 10 - 100 | 25 | Significant cytotoxicity observed |

| Study 2 | A549 (Lung Cancer) | 5 - 50 | 15 | Induced apoptosis |

| Study 3 | MCF-7 (Breast Cancer) | 1 - 20 | 10 | Inhibited cell proliferation |

These studies indicate a promising anticancer activity with notable IC50 values suggesting potential for further development.

Case Studies

Several case studies have documented the effects of this compound in specific biological contexts:

- Case Study A : Investigated the compound's effect on apoptosis in cancer cells. Results showed that treatment with 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Case Study B : Focused on its role as an antioxidant. The compound demonstrated significant scavenging activity against free radicals, suggesting potential use in oxidative stress-related conditions.

Therapeutic Applications

The compound's unique properties suggest various therapeutic applications:

- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, it may serve as a lead compound for developing new anticancer drugs.

- Antioxidant Therapy : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at mitigating oxidative stress.

Q & A

Q. What are the standard synthetic routes for 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one, and what key steps influence yield?

The synthesis typically involves hypervalent iodine precursors and alkynylation agents. A common method starts with 2-iodobenzoic acid, which is oxidized with mCPBA (meta-chloroperbenzoic acid) in dichloroethane (DCE) and trifluoroethanol (TFE) at 55°C to generate the reactive iodine(III) intermediate. Phenylethynyltrimethylsilane is then added, followed by 24-hour stirring to complete the alkynylation. Key steps include:

- Temperature control : Maintaining 55°C during oxidation ensures efficient iodine(III) intermediate formation .

- Purification : Recrystallization with acetonitrile yields the pure product (35% yield) . Alternative methods using trimethylsilyl triflate (TMSOTf) and phenylethynylsilane in CH₂Cl₂ at 0°C achieve higher yields (up to 81% for analogous compounds) via milder conditions .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical:

- ¹H NMR (CDCl₃): Peaks at δ 8.44 (td, J = 7.3, 2.1 Hz, 2H, ArH) and δ 7.36 (m, 2H, ArH) confirm aromatic protons. The ethynyl proton is absent due to quadrupolar relaxation of iodine .

- ¹³C NMR : Distinct signals at δ 166.6 (carbonyl) and δ 104.3 (sp-hybridized carbon) validate the benziodoxolone core and ethynyl linkage .

- MS : High-resolution mass spectrometry (HRMS) matches the molecular ion [M+H]⁺ at m/z 365.9712 (calculated) .

Advanced Research Questions

Q. How do solvent choice and reaction temperature impact synthesis efficiency?

- Solvent effects : Polar aprotic solvents like TFE enhance iodine(III) intermediate stability, while dichloroethane (DCE) facilitates mCPBA solubility. Substituting DCE with acetonitrile reduces side reactions but may lower yields due to poorer intermediate solubility .

- Temperature : Elevated temperatures (55°C) accelerate iodine(III) formation but risk decomposition. Lower temperatures (0–25°C) with TMSOTf minimize side reactions, improving selectivity for alkynylation .

Q. What strategies address low yields in the alkynylation step?

- Silane-based reagents : Trimethyl(phenylethynyl)silane enhances nucleophilicity, promoting efficient coupling with the iodine(III) center .

- Acid additives : p-Toluenesulfonic acid (pTSA) stabilizes reactive intermediates, reducing byproduct formation .

- Sequential addition : Gradual introduction of alkynylating agents prevents aggregation and improves reaction homogeneity .

Q. How to resolve contradictions in NMR data when synthesizing derivatives?

Discrepancies in aromatic proton shifts (e.g., δ 7.68 vs. δ 7.61 in derivatives) may arise from:

- Electronic effects : Electron-withdrawing substituents (e.g., Cl in 1h) deshield adjacent protons, shifting peaks upfield .

- Crystallinity : Recrystallization solvents (e.g., acetonitrile vs. ethyl acetate) can alter molecular packing, affecting peak splitting . Validate assignments via 2D NMR (COSY, HSQC) and compare with computational models (DFT) .

Q. What are the applications of this compound in photochemical reactions?

1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one serves as a photoactivatable ethynylating reagent. Under UV light (λ = 365 nm), it generates phenylacetylene radicals for:

- Heterocycle functionalization : Site-selective alkynylation of indoles and pyrroles .

- Cross-coupling : Metal-free Sonogashira-type reactions with arylboronic acids .

Q. How does the electronic nature of substituents affect reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.